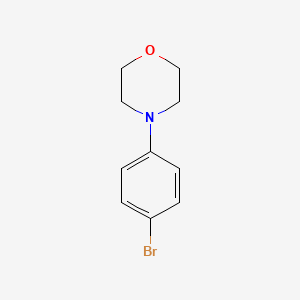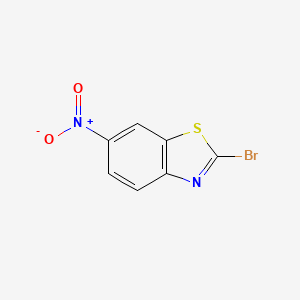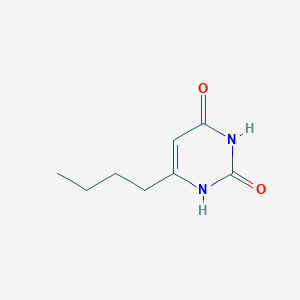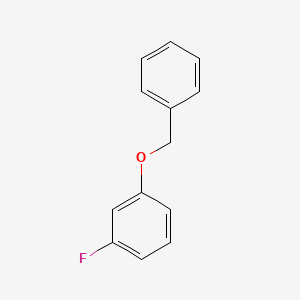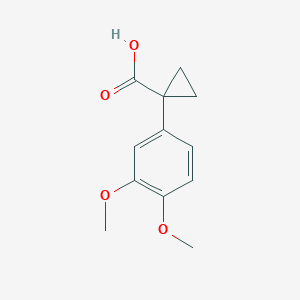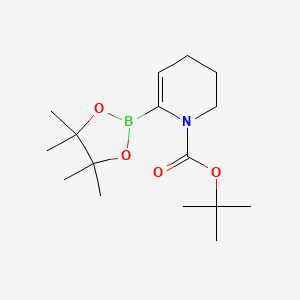
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate is a chemical of interest in various synthetic and medicinal chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl dihydropyridine derivatives and their synthesis, structure, and reactivity, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of tert-butyl dihydropyridine derivatives typically involves multi-step reactions starting from readily available precursors. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was synthesized from tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate using tributylvinyltin in the presence of a palladium catalyst . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was synthesized through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods demonstrate the versatility of tert-butyl dihydropyridine derivatives as synthetic intermediates.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of tert-butyl dihydropyridine derivatives. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized by X-ray diffraction, revealing its crystallization in the triclinic space group and the envelope conformation of the proline ring . Similarly, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction and compared with DFT calculations . These studies highlight the importance of structural analysis in understanding the properties of these compounds.
Chemical Reactions Analysis
Tert-butyl dihydropyridine derivatives undergo various chemical transformations. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacted with maleic anhydride to form a Diels-Alder endo-adduct, which could further react with electrophilic and nucleophilic reagents . Additionally, the reduction of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate led to the formation of a beta-hydroxylated delta-lactam with a cis configuration of hydroxy and isobutyl groups . These reactions demonstrate the reactivity and potential for further functionalization of tert-butyl dihydropyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl dihydropyridine derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds in the crystal structure of certain derivatives can affect their stability and reactivity . The thermal properties, as well as the frontier molecular orbitals and molecular electrostatic potential energy, are also crucial in understanding the chemical behavior of these compounds . These properties are essential for the design and development of new materials and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Intermediate Role
- Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate in synthesizing biologically active compounds like crizotinib (Kong et al., 2016).
- Anticancer Drug Development : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Structural and Physicochemical Studies
- Crystal Structure and Conformational Analysis : The crystal structure and conformational analysis of similar compounds have been investigated, providing insights into their molecular structure and stability (Ye et al., 2021).
- Molecular Electrostatic Potential Analysis : Research on similar compounds includes analyzing molecular electrostatic potential and frontier molecular orbitals, offering information on their physicochemical properties (Çolak et al., 2021).
Polymerization and Material Science
- Fluorescence Brightness in Nanoparticles : The compound has been used in the synthesis of heterodifunctional polyfluorenes, leading to nanoparticles with high fluorescence brightness (Fischer et al., 2013).
- Water-Soluble Carboxylated Polyfluorenes : It has also been employed in the synthesis of water-soluble carboxylated polyfluorenes, demonstrating significant applications in the field of fluorescence quenching by cationic quenchers and proteins (Zhang et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h10H,8-9,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQQJEMLERIVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470767 | |
| Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
865245-32-5 | |
| Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



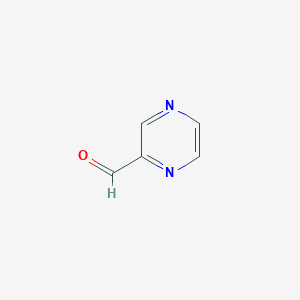
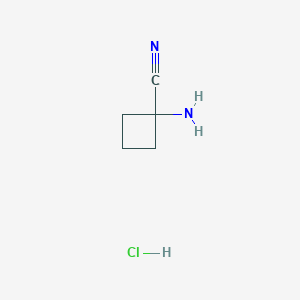

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)
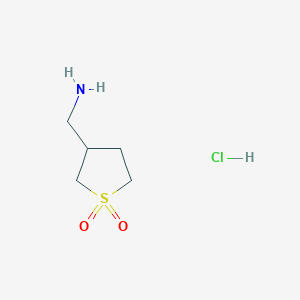

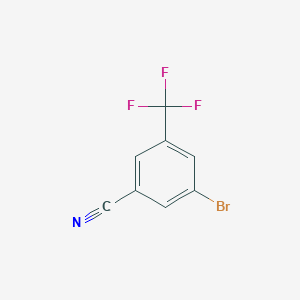

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)
